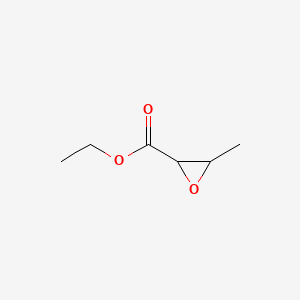

Ethyl 2,3-epoxybutyrate

Description

Significance of Epoxides as Fundamental Building Blocks and Chirons in Complex Molecule Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile building blocks and intermediates in organic synthesis. buchler-gmbh.com Their utility stems from the inherent strain in the three-membered ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone transformation in the synthesis of complex molecules.

Chiral epoxides, which are non-superimposable on their mirror images, are particularly valuable as "chirons"—chiral building blocks that can be used to construct larger, stereochemically complex molecules in an enantiomerically pure form. buchler-gmbh.comannualreviews.org The ability to produce specific enantiomers is critical in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule exhibits the desired biological activity. mdpi.com Catalytic enantioselective epoxidation is one of the most important methods for synthesizing these valuable chiral intermediates. buchler-gmbh.com Landmark reactions like the Sharpless Epoxidation have revolutionized the field by providing efficient methods for producing chiral epoxides from simple starting materials with high and predictable stereochemistry. numberanalytics.com

The key advantages of using epoxides in synthesis are summarized below:

| Feature | Significance in Synthesis |

| High Reactivity | The strained three-membered ring readily opens with various nucleophiles (e.g., amines, thiols, organometallics), enabling diverse chemical transformations. beilstein-journals.orgorgsyn.org |

| Stereospecificity | Ring-opening reactions typically proceed via an SN2 mechanism, which inverts the stereochemistry at the point of attack, allowing for precise control over the stereochemical outcome of a reaction. beilstein-journals.org |

| Versatile Intermediates | The resulting products of ring-opening are often di-functionalized compounds (e.g., amino alcohols, diols), which can be further elaborated into more complex structures. buchler-gmbh.comannualreviews.org |

| Access to Chirality | Asymmetric epoxidation methods provide access to enantiomerically pure epoxides, which serve as invaluable starting materials (chirons) for the synthesis of single-enantiomer drugs and natural products. mdpi.com |

Contemporary Research Landscape of Ethyl 2,3-Epoxybutyrate as a Versatile Synthetic Intermediate

This compound is a prominent example of a chiral epoxide that serves as a versatile intermediate in the synthesis of biologically active compounds. Its specific stereochemistry and reactivity have been harnessed by researchers to achieve efficient and stereoselective syntheses of complex target molecules.

Research highlights its role as a key starting material in the creation of antibiotics. For instance, it is used in the stereospecific synthesis of Indolmycin , an antibiotic that has shown potent activity against Helicobacter pylori. researchgate.netpharm.or.jp In one practical synthetic route, ethyl (2S,3R)-2,3-epoxybutanoate is reacted with indolyl magnesium bromide to form a key intermediate hydroxy ester, demonstrating a highly stereoselective approach suitable for large-scale synthesis. pharm.or.jp

Similarly, the enantioselective synthesis of Loracarbef (B1675092) , a carbacephem antibiotic, has been achieved using a derivative of this compound. capes.gov.br The synthesis starts from sodium erythorbate, which is converted over several steps into ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate. capes.gov.br This chiral epoxide is then transformed into the core β-lactam structure of the antibiotic through a sequence of reactions including a Staudinger reaction. capes.gov.br

The versatility of this compound is also evident in its application to the synthesis of other natural products. It was used as a starting material in the stereocontrolled synthesis of codonopsinine . orgsyn.org Furthermore, it has been employed in the synthesis of the antifungal antibiotic Oudemansin B . clockss.org In this process, the epoxide ring of an optically active this compound derivative is opened by a silyl (B83357) acetylide, which preferentially attacks the C-3 position to create a key intermediate with the correct stereochemistry for the final product. clockss.org

The reactivity of this compound is a subject of detailed study. Unlike some other epoxides that undergo attack at the less substituted carbon (β-attack), this compound can favor attack at the more substituted carbon (α-attack) depending on the nucleophile, highlighting the influence of steric and electronic factors in its reactions. evitachem.com Its ring-opening reactions with various nucleophiles, including amines and organometallic reagents, have been explored to create diverse building blocks for further synthesis. beilstein-journals.org

The following table summarizes selected applications of this compound in modern synthesis:

| Target Molecule | Synthetic Application | Key Transformation |

| Indolmycin | Used as a chiral starting material for a practical, stereoselective synthesis. pharm.or.jp | Condensation of ethyl (2S,3R)-2,3-epoxybutanoate with indolyl magnesium bromide. pharm.or.jp |

| Loracarbef | A derivative, ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate, serves as a key chiral intermediate. capes.gov.br | Conversion of the epoxide to a cis-β-lactam via a Staudinger reaction. capes.gov.br |

| Oudemansin B | Utilized as a precursor to establish the correct absolute stereochemistry of the natural product. clockss.org | Stereoselective epoxy ring opening with a silyl acetylide nucleophile. clockss.org |

| (R)-4-cyano-3-hydroxybutyric acid ethyl ester | Employed in a hydrolytic kinetic resolution process to produce enantiomerically enriched products. google.com | Enzymatic hydrolysis of one enantiomer, leaving the other unreacted for separation. google.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

ethyl 3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3 |

InChI Key |

VYXHEFOZRVPJRK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C(O1)C |

Canonical SMILES |

CCOC(=O)C1C(O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2,3 Epoxybutyrate and Its Chiral Forms

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of ethyl 2,3-epoxybutyrate is paramount for its application as a chiral synthon. Researchers have developed both chemical and biological routes to achieve high levels of stereocontrol.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of ethyl crotonate, the α,β-unsaturated ester precursor, represents a direct approach to chiral this compound. This is typically achieved using chiral catalysts or specialized oxidant systems that can differentiate between the two faces of the double bond.

Fructose-Derived Ketones: A notable method in organocatalytic epoxidation employs chiral ketones derived from carbohydrates, such as D-fructose. organic-chemistry.orgresearchgate.net The Shi epoxidation, for instance, uses a fructose-derived ketone to generate a chiral dioxirane (B86890) in situ, which then acts as the epoxidizing agent. organic-chemistry.org This method has proven highly effective for the asymmetric epoxidation of a variety of trans-disubstituted and trisubstituted olefins, tolerating functional groups like esters. organic-chemistry.orgacs.org The reaction's efficiency and enantioselectivity are often enhanced at higher pH levels. organic-chemistry.org The stereochemical outcome is generally predictable, proceeding through a spiro transition state model. organic-chemistry.orgresearchgate.net While broadly applicable, the effectiveness of these catalysts can be substrate-dependent, with some reports noting limitations for certain α,β-unsaturated esters due to potential catalyst decomposition.

Transition Metal Complexes: Chiral transition metal complexes are powerful catalysts for asymmetric epoxidation. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex, is a benchmark in this field. csic.esiranchembook.ir These catalysts function by transferring an oxygen atom from an oxidant to the alkene via an oxo-manganese intermediate. iranchembook.ir This methodology is effective for various unfunctionalized alkenes. researchgate.net Electrochemical methods have also been developed, using manganese salen complexes like Jacobsen's catalyst to achieve epoxidation with high enantiomeric excess, such as an 87% ee for cis-(1R,2S)-epoxide from cis-β-methylstyrene. nih.gov The choice of catalyst, oxidant, and reaction conditions, including the presence of axial donor ligands, can subtly influence the enantioselectivity of the reaction. csic.es

Table 1: Performance of Chiral Catalysts in Asymmetric Epoxidation

| Catalyst Type | Precursor | Oxidant | Key Findings | enantiomeric excess (e.e.) | Citation |

| Fructose-Derived Ketone | trans-Olefins | Oxone | Highly effective for trans-disubstituted and trisubstituted olefins. | High | organic-chemistry.org |

| (R,R)-Jacobsen's Catalyst | cis-β-methylstyrene | Electrochemically generated percarbonate | Electrochemical epoxidation yielded the desired cis-epoxide. | 87% | nih.gov |

The combination of a chiral catalyst with a terminal oxidant is fundamental to catalytic asymmetric epoxidation. The system developed by Shi, which pairs a fructose-derived ketone catalyst with potassium peroxymonosulfate (B1194676) (commonly known as Oxone), is a prime example of an enantioselective oxidant system. organic-chemistry.org In this system, the ketone is catalytically converted by Oxone into a chiral dioxirane, the active oxidizing species. researchgate.net

The reaction conditions, particularly pH, play a crucial role. The catalyst's efficiency is significantly enhanced at a higher pH, which allows for a truly catalytic process with lower catalyst and oxidant loading. organic-chemistry.org This not only improves practicality but also helps maintain the stability of the epoxide product. The choice of solvent and temperature is also critical for optimizing both conversion and enantioselectivity, with solvent systems like acetonitrile/dimethoxymethane at lower temperatures often providing superior results. organic-chemistry.org This integrated catalyst-oxidant system is noted for being environmentally friendly and operationally straightforward. organic-chemistry.org

Chiral Catalysis in Epoxidation (e.g., Fructose-Derived Ketones, Transition Metal Complexes)

Biocatalytic Approaches

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes such as hydrolases and reductases, found in various microorganisms, can perform stereoselective transformations with high precision.

Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the two. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In a kinetic resolution, an EH can selectively hydrolyze one enantiomer of racemic this compound, leaving the other, unreacted enantiomer in high enantiomeric purity.

While specific studies on the resolution of this compound using epoxide hydrolase from Acinetobacter baumannii are prominently documented for the related compound, ethyl 3,4-epoxybutyrate, the principle remains a key biocatalytic strategy. researchgate.netnih.govacs.orgniscpr.res.in For ethyl 3,4-epoxybutyrate, A. baumannii was found to have the highest enantioselectivity for the (S)-enantiomer, resulting in the production of (R)-ethyl-3,4-epoxybutyrate with over 99% enantiomeric excess (e.e.) and a 46% yield. researchgate.netnih.gov Related biocatalytic resolutions often employ lipases, which can perform enantioselective hydrolysis or transesterification on racemic esters and alcohols. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net For instance, lipase-catalyzed kinetic resolution is a common strategy for obtaining enantiopure alcohols and esters. researchgate.net

A different biocatalytic strategy involves the asymmetric synthesis from a prochiral precursor. Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst capable of performing stereoselective reductions of ketones.

A practical synthesis of optically pure methyl (2R,3S)-2,3-epoxybutanoate has been achieved through the asymmetric reduction of a related precursor, ethyl α-chloroacetoacetate, using Baker's yeast. clockss.org This microbial reduction yields the corresponding chiral chlorohydrin, which is then cyclized under basic conditions (e.g., using sodium ethoxide) to form the epoxide. This process initially produces a mixture of diastereomers, with the trans-epoxide being the major product. clockss.org The desired optically pure isomer can then be obtained through purification techniques such as recrystallization of a diastereomeric salt. clockss.org This chemoenzymatic approach, combining a microbial reduction with a chemical cyclization, provides an effective route to the chiral epoxide. clockss.org

Table 2: Biocatalytic Routes to Chiral this compound and Related Compounds

| Biocatalytic Method | Organism/Enzyme | Substrate | Product | Key Findings | Citation |

| Kinetic Resolution | Acinetobacter baumannii EH | Racemic ethyl 3,4-epoxybutyrate | (R)-ethyl-3,4-epoxybutyrate | >99% e.e., 46% yield | nih.gov |

| Asymmetric Synthesis | Baker's Yeast | Ethyl α-chloroacetoacetate | Ethyl (2R,3S)-2,3-epoxybutanoate (major) | Forms a diastereomeric mixture (85:15 trans:cis) that can be purified to optical purity. | clockss.org |

Epoxide Hydrolase-Mediated Kinetic Resolution (e.g., from Acinetobacter baumannii)

Chiral Pool Synthesis from Natural Precursors (e.g., L-Threonine-derived routes)

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. L-threonine, a naturally occurring amino acid, serves as a prominent precursor for the synthesis of chiral (2R,3R)-2,3-epoxybutyrate. google.comresearchgate.net This strategy is attractive because it transfers the inherent chirality of the starting material to the final product. mdpi.com

The synthetic route from L-threonine typically involves a sequence of reactions including diazotization, which converts the amino group into a leaving group, followed by an intramolecular cyclization under basic conditions to form the epoxide ring. google.comresearchgate.net This process is a key method for producing chiral (2R,3R)-2,3-epoxybutyrate, an important intermediate for various pharmaceuticals. google.com

Diastereoselective Synthesis of Defined Isomers (e.g., cis- and trans-epoxybutanoates)

Achieving control over the relative stereochemistry of the two stereocenters in this compound is essential for synthesizing specific diastereomers. Diastereoselective synthesis aims to produce either the cis or trans isomer with high selectivity.

One common strategy involves the epoxidation of a precursor alkene, such as ethyl crotonate. The geometry of the starting alkene dictates the stereochemistry of the resulting epoxide. For instance, the oxidation of ethyl crotonate with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of the racemic trans-epoxy ester. pharm.or.jp The choice of oxidizing agent and reaction conditions can influence the diastereoselectivity of the epoxidation.

Another approach involves the ring-opening of a related epoxide followed by functional group manipulation. For example, the reaction of (±)-trans-epoxybutanoate with a carbon nucleophile can be a key step in a diastereoselective synthesis. clockss.org Furthermore, intramolecular cyclization strategies, such as those used in the synthesis of β-lactams, can also yield specific diastereomers of related cyclic compounds with high selectivity. researchgate.net

Post-Synthetic Enantiomeric Enrichment Techniques (e.g., Crystallization-based resolution)

When a synthesis yields a racemic or enantiomerically enriched mixture of this compound, post-synthetic enrichment techniques are employed to isolate a single enantiomer in high purity. Crystallization-based resolution is a widely used method for this purpose. researchgate.net

This technique relies on the differential crystallization of diastereomeric salts formed by reacting the racemic carboxylic acid precursor of the ester with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. justia.com Once separated, the desired diastereomer can be converted back to the enantiomerically pure epoxy acid, which can then be esterified to yield the desired this compound enantiomer.

For instance, to purify a mixture of epoxy isomers, it can be converted to a salt using a chiral amine like brucine. Recrystallization of this salt can lead to the isolation of a single, optically pure isomer. clockss.org The success of this method depends on several factors, including the choice of resolving agent and solvent, which influence the efficiency of the separation. justia.com Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another powerful technique for enriching the enantiomeric purity of both the product and the unreacted starting material. msu.edu

Classical and Emerging Non-Stereoselective Synthetic Pathways

While stereoselective methods are often preferred, non-stereoselective pathways to produce racemic this compound remain relevant, particularly for applications where the racemate is acceptable or can be resolved later.

A classical approach involves the epoxidation of ethyl crotonate using various oxidizing agents. This reaction typically yields a racemic mixture of the trans-epoxide. pharm.or.jp More recent methods may employ different catalysts or reaction conditions to improve yield and efficiency, though without imparting stereocontrol.

Preparation of Stable Salt Derivatives for Synthetic Applications (e.g., Chiral 2,3-Epoxybutyrate Salts)

The free acid form of 2,3-epoxybutyric acid can be unstable. google.com To address this, stable salt derivatives are often prepared for easier handling and storage. These salts are crucial intermediates in many synthetic applications. google.com

Chiral (2R,3R)-2,3-epoxybutyrate salts can be prepared by reacting the corresponding acid with an inorganic or organic base. google.com The reaction can be carried out in water or various organic solvents. google.com The resulting salts often have good crystal form and are more stable than the free acid, making them suitable for large-scale production and use in the synthesis of complex molecules like carbapenem (B1253116) antibiotics. google.com The stability and crystallinity of these salts can be influenced by the choice of the counterion (M) and the solvent used for crystallization. google.com

| Reagent/Method | Precursor | Product | Key Features |

| Diazotization, basification, salification | L-Threonine | Chiral (2R,3R)-2,3-epoxybutyrate salt | Chiral pool synthesis, good crystal form, stable. google.com |

| m-Chloroperbenzoic acid (m-CPBA) | Ethyl crotonate | (±)-trans-Ethyl 2,3-epoxybutyrate | Diastereoselective synthesis of the trans isomer. pharm.or.jp |

| Crystallization with chiral resolving agent | Racemic 2,3-epoxybutyric acid | Enantiomerically pure 2,3-epoxybutyric acid | Post-synthetic enantiomeric enrichment. clockss.orgjustia.com |

| Reaction with inorganic/organic base | (2R,3R)-2,3-epoxybutyric acid | Chiral (2R,3R)-2,3-epoxybutyrate salt | Preparation of stable, crystalline derivatives. google.com |

Mechanistic Insights and Transformations of Ethyl 2,3 Epoxybutyrate

Nucleophilic Epoxide Ring-Opening Reactions

The reaction of nucleophiles with epoxides is a cornerstone of synthetic chemistry, allowing for the introduction of a wide array of functional groups. In the case of ethyl 2,3-epoxybutyrate, the presence of both an ester and an epoxide functionality introduces considerations of regioselectivity and chemoselectivity.

Regiochemical Control and Stereochemical Outcomes (e.g., SN2-mediated anti-selectivity)

The ring-opening of this compound typically proceeds via an S(_N)2 mechanism. This mechanism dictates that the incoming nucleophile attacks one of the epoxide carbons from the side opposite to the C-O bond, leading to an inversion of configuration at that center. This results in an anti-stereochemical relationship between the newly introduced nucleophile and the existing hydroxyl group.

The regioselectivity of the attack, whether at the C-2 or C-3 position, is influenced by both steric and electronic factors. ahievran.edu.tr For many nucleophiles, the attack preferentially occurs at the C-2 position, which is activated by the adjacent electron-withdrawing ethyl ester group. beilstein-journals.org This leads to the formation of 2-substituted 3-hydroxyesters with a 2,3-anti stereochemistry. beilstein-journals.org The stereostructure of these products has been confirmed through methods like X-ray crystallography, which clearly shows the anti relationship between the substituents at the 2 and 3 positions. beilstein-journals.org

However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the presence of certain catalysts, such as those derived from tungsten salts, highly C-3 selective ring-opening can be achieved. researchgate.net

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Organometallic Reagents, Acidic Protons, Phenylmethanethiolates)

This compound reacts with a wide range of nucleophiles, demonstrating its utility as a synthetic building block.

Amines and Thiols: Amines and thiols readily open the epoxide ring in an S(_N)2 fashion. beilstein-journals.org These reactions are often carried out in a suitable solvent like ethanol (B145695) and may require heating to proceed at a reasonable rate. beilstein-journals.org The products are β-amino alcohols and β-hydroxy sulfides, respectively, with high anti-selectivity. beilstein-journals.orgresearchgate.net For example, the reaction with p-anisidine (B42471) and other amines has been shown to produce 2-amino-3-hydroxypropanoates in good yields and high stereoselectivity. beilstein-journals.org Similarly, thiols like phenylmethanethiol react to form the corresponding 2-thio-3-hydroxyesters. beilstein-journals.org

Organometallic Reagents: Organometallic reagents, including Grignard-based copper reagents (cuprates), are effective for opening the epoxide ring. beilstein-journals.org The reaction of ethyl 4,4,4-trifluoro-2,3-epoxybutanoate with cuprates proceeds with high regio- and stereoselectivity. beilstein-journals.org Samarium iodide (SmI(_2)) in the presence of a proton source can also be used to reduce this compound to ethyl 3-hydroxybutyrate (B1226725). ethernet.edu.et The addition of a chelating agent like N,N-dimethylaminoethanol is crucial for achieving high regioselectivity in this reduction. ethernet.edu.et

Acidic Protons: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for nucleophilic attack by even weak nucleophiles like water or alcohols. openstax.orglibretexts.org For instance, treatment with boron trifluoride etherate in methanol (B129727) leads to the formation of methyl 3-methoxy-3-(3-methoxyphenyl)-2-hydroxybutyrate from the corresponding epoxybutyrate. google.com

The following table summarizes the outcomes of reactions with various nucleophiles:

| Nucleophile | Reaction Conditions | Major Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Amines (e.g., p-anisidine) | EtOH, 50 °C | 2-Amino-3-hydroxypropanoates | anti | beilstein-journals.org |

| Thiols (e.g., Phenylmethanethiol) | - | 2-Thio-3-hydroxyesters | anti | beilstein-journals.org |

| Grignard-based Cuprates | - | 2-Alkyl-3-hydroxyesters | anti | beilstein-journals.org |

| Samarium Iodide (SmI₂) / Proton Source | DMAE | Ethyl 3-hydroxybutyrate | - | ethernet.edu.et |

| Methanol / BF₃·OEt₂ | Room Temperature | Methyl 3-methoxy-2-hydroxybutyrate | - | google.com |

Chemoselective Transformations of the Epoxide Ring

In molecules containing multiple reactive sites, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a significant challenge. With this compound, the primary competition is between the epoxide and the ester group. Most nucleophilic ring-opening reactions are highly chemoselective for the epoxide ring, leaving the ester group intact. beilstein-journals.org This is because the strained epoxide is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl under typical ring-opening conditions.

Stereoselective Rearrangement Reactions

In addition to nucleophilic ring-opening, this compound can undergo rearrangement reactions, often catalyzed by acids or induced by heat. These reactions can proceed through different pathways, leading to products with either retention or inversion of configuration.

Acid-Catalyzed Rearrangements: Pathways Leading to Configuration Retention versus Inversion

Acid-catalyzed rearrangements of epoxides can be complex, with the outcome depending on the structure of the epoxide and the reaction conditions. openstax.orglibretexts.org The reaction is initiated by protonation of the epoxide oxygen, followed by the opening of the ring to form a carbocation or a species with significant carbocationic character. openstax.orglibretexts.org

The regiochemistry of the ring-opening in acid-catalyzed reactions depends on the substitution pattern of the epoxide. openstax.orglibretexts.org For epoxides with primary and secondary carbons, the nucleophile attacks at the less substituted carbon in an S(_N)2-like manner. openstax.orglibretexts.org However, if one of the carbons is tertiary, the attack occurs at the more substituted carbon, a result more akin to an S(_N)1 reaction. openstax.orglibretexts.org The transition state is thought to be a hybrid of S(_N)1 and S(_N)2 characteristics. openstax.orglibretexts.org

The stereochemical outcome, whether retention or inversion, is tied to the specific rearrangement pathway. If the reaction proceeds through a mechanism involving a backside attack, inversion of configuration is observed. openstax.orglibretexts.org Conversely, pathways that involve front-side attack or intramolecular rearrangements can lead to retention of configuration.

Thermally Induced Epoxide Isomerizations

Heating epoxides can induce isomerization to carbonyl compounds. researchgate.net For instance, in the presence of certain catalysts, epoxides can rearrange to ketones. researchgate.net These reactions are thought to proceed through a concerted or a stepwise mechanism involving the cleavage of a C-O bond followed by a hydride or alkyl shift. The stereochemical course of these isomerizations is dependent on the specific mechanism and the geometry of the transition state.

Functional Group Interconversions and Derivatization Strategies

This compound is a versatile synthetic intermediate due to the presence of two key functional groups: a reactive epoxide ring and an ester moiety. These sites allow for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The derivatization strategies primarily revolve around the regio- and stereoselective opening of the oxirane ring, as well as modifications of the ester group.

The epoxide ring, being strained, is susceptible to nucleophilic attack. Such ring-opening reactions are fundamental to the derivatization of this compound, leading to the formation of highly functionalized molecules like β-amino alcohols and other polyfunctional compounds. ahievran.edu.trrsc.org The regioselectivity of the nucleophilic attack, whether it occurs at the C-2 (α) or C-3 (β) position, is influenced by steric and electronic factors of the substrate, the nature of the nucleophile, and the reaction conditions. ahievran.edu.trevitachem.com Typically, these ring-opening reactions proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon center. beilstein-journals.org

Ring-Opening Reactions with Nucleophiles

The reaction of this compound with various nucleophiles is a cornerstone of its utility. These transformations provide access to a diverse array of substituted 3-hydroxybutyrate derivatives.

Nitrogen Nucleophiles: Amines serve as effective nitrogen nucleophiles for the ring-opening of epoxides, yielding β-amino alcohols, which are important structural motifs in pharmaceuticals and chiral auxiliaries. rsc.orgbeilstein-journals.org The reaction of ethyl 2,3-epoxybutyrates with amines like p-anisidine proceeds with high stereoselectivity to afford 2-amino-3-hydroxyester derivatives with an anti configuration. beilstein-journals.org The regioselectivity is generally high for attack at the C-2 position. beilstein-journals.org

Sulfur Nucleophiles: Thiols are potent nucleophiles that readily open the epoxide ring. For instance, reactions with thiols such as benzylthiol have been studied. beilstein-journals.org These reactions also proceed via an SN2 pathway, leading predominantly to anti-2-thio-3-hydroxybutyrates. beilstein-journals.org However, with some thiolates, a mixture of α and β ring-opening products can be observed. orgsyn.org

| Epoxide Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| Ethyl (E)-4,4,4-trifluoro-2,3-epoxybutanoate | p-Anisidine | Ethyl 2-(4-methoxyphenylamino)-3-hydroxy-4,4,4-trifluorobutanoate | 85 | >95:5 |

| Ethyl (E)-4,4,5,5,5-pentafluoro-2,3-epoxypentanoate | p-Anisidine | Ethyl 2-(4-methoxyphenylamino)-3-hydroxy-4,4,5,5,5-pentafluoropentanoate | 81 | >95:5 |

| Ethyl (E)-4,4,4-trifluoro-2,3-epoxybutanoate | Benzylthiol | Ethyl 2-(benzylthio)-3-hydroxy-4,4,4-trifluorobutanoate | 80 | >95:5 |

| Ethyl (E)-4,4,5,5,5-pentafluoro-2,3-epoxypentanoate | Benzylthiol | Ethyl 2-(benzylthio)-3-hydroxy-4,4,5,5,5-pentafluoropentanoate | 82 | 89:11 |

Organometallic Reagents: Organometallic compounds, particularly organocuprates, are effective for opening the epoxide ring. beilstein-journals.orgorgsyn.org These reagents typically attack at the less sterically hindered position. For example, lithium cuprates and Grignard-based cuprates react with this compound analogs to furnish C-alkylated 3-hydroxyesters. beilstein-journals.orgnih.gov The reaction is generally regioselective for attack at the C-2 position, leading to anti-hydroxyesters. beilstein-journals.org

Other Derivatization Strategies

Beyond direct ring-opening with heteroatom nucleophiles, other transformations allow for extensive derivatization.

Reduction: The functional groups of this compound can be reduced to afford different products. The reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). oup.com This reaction typically reduces the ester to a primary alcohol and may also open the epoxide ring, leading to the formation of diols or triols depending on the reaction conditions and the specific substrate. oup.com For example, reduction of (-)-ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, a related α-substituted glycidate, with LiAlH₄ yields a mixture of 1,2- and 1,3-glycols. oup.com

Oxidation and Rearrangement: The parent structure can be a precursor to other valuable chiral intermediates. For example, chiral 4-hydroxy-2,3-epoxybutyrate esters can undergo Swern oxidation to yield the corresponding chiral epoxy aldehydes. capes.gov.brgoogle.com These aldehydes are key intermediates for the stereoselective synthesis of β-lactams, which are core structures in many antibiotics. capes.gov.brgoogle.com

Enzymatic Transformations: Biocatalysis offers a powerful strategy for the stereoselective transformation of this compound and its derivatives. Epoxide hydrolases (EHs) can catalyze the enantioselective hydrolysis of racemic epoxides to produce enantiopure epoxides and their corresponding vicinal diols. researchgate.net This method is particularly valuable for kinetic resolution. For instance, microbial resolution of ethyl 3,4-epoxybutyrate using epoxide hydrolase from Acinetobacter baumannii has been reported. researchgate.net Furthermore, halohydrin dehalogenases can be used in cascade reactions, for example, to convert ethyl (S)-4-chloro-3-hydroxybutyrate into the statin side-chain precursor ethyl (R)-4-cyano-3-hydroxybutyrate, which proceeds via an epoxide intermediate. d-nb.info

| Starting Material | Reagents/Catalyst | Transformation Type | Product | Reference |

|---|---|---|---|---|

| Ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Oxidation | Chiral epoxy aldehyde | capes.gov.brgoogle.com |

| (-)-Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | Reduction | Mixture of 1,2- and 1,3-glycols | oup.com |

| Racemic ethyl 3,4-epoxybutyrate | Epoxide hydrolase (from A. baumannii) | Enzymatic Hydrolysis (Kinetic Resolution) | Enantiopure ethyl 3,4-epoxybutyrate and corresponding diol | researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | Halohydrin dehalogenase (HheC) and Nitrilase | Enzymatic Cascade (via epoxide) | Ethyl (R)-4-cyano-3-hydroxybutyrate | d-nb.info |

Strategic Applications of Ethyl 2,3 Epoxybutyrate in Advanced Organic Synthesis

Chiral Auxiliary and Building Block in the Synthesis of Complex Molecular Architectures

Ethyl 2,3-epoxybutyrate serves as a fundamental chiral synthon, a stereochemically defined starting material, for creating complex molecules with specific three-dimensional arrangements. frontiersin.org The inherent chirality of this compound allows chemists to transfer its stereochemical information to new, more complex products, a critical process in the synthesis of pharmaceuticals and other bioactive compounds where specific stereoisomers are often responsible for the desired therapeutic effects.

The utility of this epoxy ester lies in the predictable and controlled manner in which its strained three-membered epoxide ring can be opened by a wide range of nucleophiles. beilstein-journals.org This reaction can be directed to occur at either of the two carbons of the epoxide (C2 or C3), and the stereochemical outcome of the reaction is typically a clean inversion of configuration at the site of attack. This predictable reactivity provides a reliable method for establishing new stereocenters with high fidelity. For instance, nucleophilic attack at the C2 position leads to the formation of 2-substituted-3-hydroxyesters, while attack at the C3 position yields 3-substituted-2-hydroxyesters. beilstein-journals.orgpurdue.edu This versatility makes this compound a cornerstone in the assembly of molecules with multiple stereocenters.

Precursor to Key Pharmaceutical and Agrochemical Intermediates

Owing to its versatility as a chiral building block, this compound and its derivatives are crucial precursors for a variety of key intermediates within the pharmaceutical and agrochemical industries. frontiersin.orgnih.gov Its ability to be transformed into various chiral structures makes it an economically significant starting material for commercially valuable compounds. frontiersin.org

This compound is a pivotal intermediate in the synthesis of the core structures of β-lactam antibiotics, particularly carbapenems. researchgate.net The defined stereochemistry of the epoxybutyrate is used to set the critical stereocenters in the four-membered β-lactam ring, which is the pharmacophore responsible for the antibacterial activity of these drugs.

For example, the synthesis of key carbapenem (B1253116) and penem (B1263517) intermediates often starts from L-threonine, which is converted into a chiral epoxy butyrate (B1204436) derivative. researchgate.net This intermediate undergoes a series of reactions, including a crucial cyclization step, to form the bicyclic core of the antibiotic. researchgate.netresearchgate.net In one documented synthesis, (2R,3R)-2,3-epoxybutyrate is explicitly named as a key, cost-effective chiral reagent for preparing the carbapenem core ring structure. researchgate.net Similarly, a related compound, ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate, has been used as a starting material in the enantioselective synthesis of loracarbef (B1675092), a carbacephem antibiotic, highlighting the importance of this structural motif in medicinal chemistry.

Hydroxyethylene isosteres are mimics of the peptide bond found in proteins and are frequently incorporated into enzyme inhibitors, most notably HIV protease inhibitors. These structural units are designed to imitate the transition state of amide bond hydrolysis, leading to potent and specific inhibition of the target enzyme.

While direct synthesis of hydroxyethylene isosteres starting specifically from this compound is not prominently detailed in the reviewed literature, the synthesis of related structures often involves the stereocontrolled opening of a chiral epoxide. For instance, the synthesis of potent HIV protease inhibitors like Saquinavir and Nelfinavir relies on intermediates that are hydroxyethylamine isosteres. The general and efficient synthesis of these isosteres can be achieved through the controlled opening of functionalized, optically active 2,3-epoxy amines, which are structurally analogous to this compound. This demonstrates the potential of epoxy-based building blocks in the construction of these complex peptidomimetics.

Chiral butyrate derivatives are important building blocks for a range of pharmaceuticals and fine chemicals. frontiersin.org Ethyl 3,4-epoxybutyrate, a constitutional isomer of this compound, is a well-documented precursor to valuable C4 synthons like (S)-3-hydroxy-γ-butyrolactone ((S)-HGB) and (R)-4-hydroxy-2-pyrrolidone. frontiersin.org

The synthetic pathway often involves the enzymatic kinetic resolution of racemic ethyl 3,4-epoxybutyrate to obtain the desired enantiomer with high purity. nih.gov For example, an epoxide hydrolase from Acinetobacter baumannii can selectively hydrolyze the (S)-enantiomer, leaving behind (R)-ethyl-3,4-epoxybutyrate with greater than 99% enantiomeric excess. frontiersin.orgnih.gov This enantiopure epoxide can then be converted into other useful intermediates. A key transformation is the ring-opening with a cyanide source (cyanolysis), which yields compounds like ethyl (R)-4-cyano-3-hydroxybutyrate, an important building block for statins. Subsequent hydrolysis and cyclization of these cyano-hydroxy-esters can lead to the desired lactones and lactams.

A significant application of this compound is its conversion into enantiomerically pure 2-substituted 3-hydroxyesters. This is achieved through the regioselective nucleophilic opening of the epoxide ring at the C2 position. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at C2 and the formation of an anti-configured product. purdue.edu

A variety of nucleophiles can be employed for this transformation, leading to a diverse range of products. The reactivity of similar epoxy esters has been studied extensively. For example, fluorine-containing 2,3-epoxyesters react cleanly with amines, thiols, and metal halides to give the corresponding 2-substituted 3-hydroxyesters in high yields and with high stereoselectivity. purdue.edu The reaction with organometallic reagents, such as Grignard-based cuprates, also proceeds with high regioselectivity. purdue.edu Even simple reduction using reagents like samarium(II) iodide (SmI2) can be considered a case of this reaction, where the incoming nucleophile is a hydride, yielding ethyl 3-hydroxybutyrate (B1226725).

Table 1: Examples of Nucleophilic Ring-Opening Reactions to Form 2-Substituted 3-Hydroxyesters (Based on analogous reactions of 2,3-epoxyesters)

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | p-Anisidine (B42471) | anti-2-Amino-3-hydroxyester | purdue.edu |

| Thiols | Thiophenol | anti-2-Thio-3-hydroxyester | purdue.edu |

| Halides | MgBr₂ | anti-2-Bromo-3-hydroxyester | purdue.edu |

| Hydride | SmI₂ | 3-Hydroxyester |

Preparation of Chiral Butyrate Derivatives (e.g., 3-hydroxy-γ-butyrolactone, 4-hydroxy-2-pyrrolidone)

Enabling Synthesis of Natural Products and Their Analogues (e.g., Codonopsinine)

The strategic value of this compound is prominently displayed in its application to the total synthesis of natural products. Its pre-defined stereochemistry is instrumental in navigating complex synthetic pathways to arrive at a target molecule with the correct absolute and relative stereochemistry.

A notable example is the stereocontrolled synthesis of the alkaloid (-)-codonopsinine. An established route utilizes cis-ethyl 2,3-epoxybutanoate, prepared from the amino acid L-threonine, as a key chiral building block. beilstein-journals.org The synthesis leverages the stereocenters of the epoxy ester to control the formation of subsequent stereocenters in the target molecule. The epoxide ring is opened in a controlled manner, and the resulting functional groups are elaborated through several steps to construct the final pyrrolidine (B122466) ring system of codonopsinine. beilstein-journals.org This application underscores the power of using such chiral synthons to achieve efficient and elegant syntheses of complex natural products.

Contributions to Chiral Pool Development for Synthetic Transformations

Chiral pool synthesis is a cornerstone of modern asymmetric synthesis, leveraging readily available, enantiomerically pure compounds from nature as starting materials. This compound, a versatile C6 chiral building block, has emerged as a significant contributor to this pool. Its value lies in the presence of two contiguous stereogenic centers and a strained epoxide ring, which serves as a linchpin for a variety of stereospecific transformations. The ester functionality provides an additional site for chemical modification, enhancing its synthetic utility.

The enantiomers of this compound can be accessed through several established synthetic routes, including from natural chiral sources like L-threonine or through chemoenzymatic methods. thieme-connect.comorgsyn.org For instance, the asymmetric reduction of ethyl α-chloroacetoacetate with Baker's yeast, followed by base-catalyzed cyclization, yields a mixture of ethyl (2R,3S)- and (2S,3S)-2,3-epoxybutanoate. thieme-connect.com This accessibility makes it a cost-effective and reliable starting point for constructing more complex chiral molecules. google.com

The synthetic power of this compound is most evident in the regioselective and stereoselective ring-opening reactions of its epoxide moiety. Nucleophilic attack can occur at either the C2 (α-position) or C3 (β-position), and the outcome is influenced by the nature of the nucleophile and reaction conditions. evitachem.com This controlled reactivity allows for the predictable installation of new functional groups and the creation of new stereocenters.

Research has demonstrated the application of this compound in the synthesis of key intermediates for biologically active compounds. The epoxide ring can be opened by a diverse array of nucleophiles, including organometallic reagents, amines, and thiols, leading to a range of valuable chiral synthons such as β-hydroxy esters and α-amino-β-hydroxy esters.

For example, the reduction of an enantiomerically pure α,β-epoxy ester like this compound with samarium(II) iodide (SmI2) can produce a β-hydroxy ester with complete retention of configuration at the β-carbon. psu.eduethernet.edu.et This transformation highlights the compound's role in generating synthetically useful 1,3-diol precursors.

A notable application is in the synthesis of carbapenem antibiotics, where (2R,3R)-2,3-epoxybutyrate serves as a crucial intermediate for constructing the characteristic β-lactam core structure. google.com Similarly, a derivative, ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate, is a pivotal intermediate in the enantioselective synthesis of Loracarbef, a carbacephem antibiotic. capes.gov.br In this synthesis, the epoxide is first oxidized to an aldehyde, which then undergoes a Staudinger reaction to form the desired cis-β-lactam ring. capes.gov.br

The following tables summarize key transformations and research findings involving this compound, underscoring its role in expanding the chiral pool.

Table 1: Synthesis of Chiral Intermediates from this compound Derivatives

| Starting Material | Reagent(s) | Product | Application/Significance | Reference |

| (±)-trans-(2,3)-Epoxybutyrate | Silyl (B83357) Acetylide | (±)-syn-C(2)-OH, C(3)-Me ester | Intermediate for the antibiotic Oudemansin B | clockss.org |

| Ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate | 1. Swern Oxidation 2. tert-Butylglycinate 3. Phthalimidoacetyl chloride | (3S,4S)-cis-β-Lactam | Key intermediate in the synthesis of Loracarbef | capes.gov.br |

| Enantiomerically pure α,β-epoxy ester | SmI₂, HMPA, DMAE | β-Hydroxy ester | Stereospecific reduction with retention of configuration | psu.edu |

| (2R,3R)-2,3-Epoxybutyric acid | Amidation and substitution ring-opening | Chiral β-lactam tetracycle | Core structure of carbapenem antibiotics | google.com |

Table 2: Examples of Regioselective Ring-Opening of this compound

| Stereoisomer | Nucleophile / Reagent | Position of Attack | Product Type | Finding | Reference |

| (±)-trans-(2,3)-Epoxybutyrate | Silyl Acetylide | C3 (β-position) | syn-2-hydroxy-3-methyl ester | Preferential attack at the C3 position | clockss.org |

| This compound | Sodium phenylmethanethiolate | C2 (α-position) | α-attack favored product | Contrasting reactivity compared to n-butyl glycidate which favors β-attack | evitachem.com |

| This compound | SmI₂ | C3 (β-position) | β-hydroxy ester | Reductive opening to form ethyl 3-hydroxybutyrate | psu.eduethernet.edu.et |

Stereochemical Analysis and Control in Ethyl 2,3 Epoxybutyrate Chemistry

Quantitative Assessment of Diastereomeric and Enantiomeric Excess

The precise determination of stereoisomeric composition is fundamental to developing and optimizing stereoselective reactions. For ethyl 2,3-epoxybutyrate and its derivatives, both diastereomeric excess (d.e.) and enantiomeric excess (e.e.) must be accurately quantified.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary method for separating and quantifying enantiomers, allowing for the calculation of e.e. For instance, in chemoenzymatic syntheses, the e.e. of products is often determined by HPLC analysis after converting them into corresponding benzoate (B1203000) derivatives. clockss.org Similarly, Gas Chromatography (GC) with chiral columns is another effective technique for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, particularly for determining diastereomeric ratios. The distinct chemical environments of the diastereomers often result in separate, quantifiable signals in ¹H or ¹³C NMR spectra. For example, in the epoxidation of ethyl trans-β-methylcinnamate, the resulting diastereomers can be distinguished by the chemical shift of the oxirane ring proton, which is shielded by the phenyl group to different extents in each isomer. rubingroup.org For determining enantiomeric excess, chiral shift reagents or chiral solvating agents can be employed to induce chemical shift differences between enantiomers.

In some cases, purification methods themselves serve as an assessment of stereochemical purity. The formation of diastereomeric salts using a chiral resolving agent, such as brucine, allows for the separation of enantiomers through recrystallization. clockss.org The isolation of a single, pure diastereomeric salt, which can then be converted back to the enantiomerically pure compound, confirms a high level of enantiomeric excess, often exceeding 99% e.e. clockss.org More advanced optical methods, such as training multivariate regression models with a series of circular dichroism spectra, are also being developed to rapidly determine both e.e. and d.e. without the need for chromatographic separation. rsc.org

Table 1: Reported Enantiomeric Excess (e.e.) in Syntheses Involving this compound Precursors and Derivatives

| Reaction Type | Substrate/Precursor | Catalyst/Method | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Enzymatic Resolution | (±)-syn-β-hydroxy ester | Lipase Amano A-6 | (9R,10S)-β-hydroxy ester | 90% | clockss.org |

| Microbial Reduction | β-keto methyl ester | Yeast | (9R, 10S)-β-hydroxy ester | 95% | clockss.org |

| Microbial Reduction | β-keto ethyl ester | Candida albicans | (9S, 10R)-β-hydroxy ester | 97% | clockss.org |

| Purification via Diastereomeric Salt | (±)-trans-2,3-epoxybutanoic acid | Brucine | (2R,3S)-epoxy carboxylic acid | >99% | clockss.org |

| Enantioselective Dihydroxylation | (E)-ethyl crotonate | Nonheme Iron Complex | cis-diol | 95-99% | chinesechemsoc.org |

Probing Factors Influencing Stereocontrol (e.g., Catalyst Design, Solvent Effects, Temperature Regimes)

The stereochemical outcome of reactions to form or derivatize this compound is highly dependent on a range of experimental parameters. Careful optimization of these factors is crucial for achieving high diastereo- and enantioselectivity.

Catalyst Design: The choice of catalyst is paramount in stereoselective synthesis.

Metal-Based Catalysts: Chiral catalysts derived from metal complexes are widely used. For instance, manganese (Mn(III)) complexes derived from 1,2-diaminocyclohexane (Jacobsen's catalyst) are effective for the highly enantioselective epoxidation of unfunctionalized cis-olefins. organic-chemistry.org The catalyst's structural features, such as bulky groups, create a chiral environment that directs the approach of the substrate, leading to high selectivity. organic-chemistry.org Similarly, rhodium-catalyzed reactions can achieve high asymmetric induction (up to 98% e.e.) in cyclopropanations, a related transformation. researchgate.net In the ring-opening of this compound with indoles, Lewis acids like Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) have been shown to be effective catalysts. researchgate.net

Enzymatic Catalysts: Enzymes, particularly lipases, are frequently used for the kinetic resolution of racemic mixtures. For example, Lipase Amano A-6 can enantioselectively hydrolyze a racemic acetate (B1210297) to provide both the resolved alcohol and the remaining acetate with high e.e. clockss.org The stereochemical preference of enzymatic reductions can even be dependent on the substrate's ester group; microbial reduction of a β-keto methyl ester can yield the opposite enantiomer compared to the reduction of the corresponding ethyl ester. clockss.org

Solvent and Additive Effects: The reaction medium can significantly influence stereoselectivity. In the reduction of this compound with samarium(II) iodide (SmI₂), the addition of hexamethylphosphoramide (B148902) (HMPA) was found to accelerate the reaction, while the presence of a chelating agent like N,N-dimethylaminoethanol (DMAE) was critical for achieving high regioselectivity. psu.eduethernet.edu.et In phase-transfer catalysis, achieving high enantioselectivity (up to 90% e.e.) can sometimes be accomplished under solvent-free conditions. acs.org

Temperature Regimes: Temperature can affect both reaction rate and stereoselectivity. Lowering the temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. For example, the reaction of ethyl (2S,3R)-2,3-epoxybutanoate with 6-benzyloxyindole (B15660) is conducted at -20°C to achieve high stereocontrol.

Table 2: Influence of Reaction Conditions on Stereoselectivity

| Factor | Reaction | Condition | Observation | Reference |

|---|---|---|---|---|

| Catalyst | Epoxidation of cis-olefins | Chiral Mn(III) salen catalyst | Achieves >90% e.e. by directing substrate approach. | organic-chemistry.org |

| Catalyst | Enzymatic Resolution | Lipase vs. Yeast Reduction | Stereochemistry can be governed by the enzyme and substrate structure (methyl vs. ethyl ester). | clockss.org |

| Additive | Reduction of this compound | SmI₂ with DMAE | Crucial for attaining a high level of regioselectivity. | psu.eduethernet.edu.et |

| Temperature | Indole coupling with epoxide | Reaction at -20°C | Contributes to high stereocontrol. |

Elucidation of Absolute Configurations in Novel Derivatives and Intermediates

Determining the absolute stereochemistry of new chiral molecules derived from this compound is a critical step in confirming the success of a synthetic route. Several methods are employed for this purpose.

One of the most definitive methods is single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure of a molecule, thereby establishing its absolute configuration.

A more common chemical method involves converting the novel compound into a known substance whose absolute configuration has already been established. For example, the absolute structure of a synthesized (2R,3S)-epoxy carboxylic acid was confirmed by converting it to the known (2R, 3S)-indolmycenic methyl ester. clockss.org This correlation provides conclusive proof of the stereochemistry of the new compound and all its synthetic precursors. Similarly, the absolute configuration of a cyano-hydroxybutyrate derivative was determined by comparing it with a known product. google.com

Spectroscopic techniques, while primarily used for determining relative stereochemistry, can also contribute to absolute configuration assignment when combined with other data or when comparing with known standards.

The synthesis of complex molecules often relies on the established stereochemistry of the starting materials. For instance, the enantioselective synthesis of the antibiotic loracarbef (B1675092) begins with sodium erythorbate, a starting material of known chirality, which is converted into ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate, ensuring the stereochemical integrity is carried through the synthetic sequence. capes.gov.br This reliance on the "chiral pool" is a cornerstone of asymmetric synthesis.

Computational and Theoretical Studies on Ethyl 2,3 Epoxybutyrate Reactivity

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and post-Hartree-Fock approaches, are instrumental in mapping the potential energy surfaces of chemical reactions. mdpi.com These calculations allow for the localization and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states. A comprehensive understanding of the reaction mechanism requires this detailed knowledge of the energetic landscape. dokumen.pub

For ethyl 2,3-epoxybutyrate, a key reaction is the nucleophilic ring-opening of the epoxide. The mechanism can vary significantly depending on the conditions (acidic, basic, or neutral) and the nucleophile. For instance, the reduction of this compound with samarium(II) iodide is proposed to proceed through a samarium enolate intermediate. ethernet.edu.et QM calculations can model the structure and stability of such intermediates and the associated transition states to validate the proposed mechanistic pathway.

In the context of polymerization, such as the ring-opening copolymerization of epoxides with carbon dioxide, DFT calculations have shown that the epoxide ring-opening is often the rate-limiting step. escholarship.org By modeling this step for this compound, chemists can predict reaction rates and understand how catalyst choice influences the activation energy barrier. dokumen.pubescholarship.org The table below illustrates how QM calculations can provide relative energy data for a hypothetical catalyzed ring-opening reaction, guiding the selection of the most efficient catalyst.

| Species | Catalyst A (kcal/mol) | Catalyst B (kcal/mol) |

|---|---|---|

| Reactants (Epoxide + Nucleophile) | 0.0 | 0.0 |

| Catalyst-Epoxide Adduct | -5.2 | -7.5 |

| Transition State (TS) | +15.8 | +12.1 |

| Ring-Opened Intermediate | -10.4 | -14.3 |

| Products | -20.1 | -20.1 |

Molecular Modeling of Stereoelectronic Effects in Epoxide Ring Systems

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular geometry and reactivity, are paramount in understanding epoxide chemistry. The ring-opening of epoxides typically proceeds via an SN2 mechanism, which requires the nucleophile to attack a carbon atom from the side opposite the carbon-oxygen bond. The success of this backside attack is governed by the stereoelectronic environment. nih.gov

Molecular modeling can quantify these effects. For example, the presence of electron-withdrawing groups, like the ester in this compound, significantly impacts the electronic properties of the epoxide ring. researchgate.net Theoretical studies on substituted epoxides show that such groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the epoxide more susceptible to nucleophilic attack. researchgate.net

Furthermore, analysis of the molecular electrostatic potential (MEP) and calculated partial charges can predict the regioselectivity of the ring-opening. mdpi.com In this compound, there are two potential sites for nucleophilic attack (C2 and C3). Computational models can determine which carbon is more electrophilic and thus more likely to be attacked. This is crucial for controlling the stereochemical outcome of the reaction.

| Property | C2 (α-carbon) | C3 (β-carbon) | Interpretation |

|---|---|---|---|

| Calculated Partial Charge (q) | +0.25 | +0.15 | C2 is more electrophilic due to the adjacent ester group. |

| LUMO Coefficient | 0.48 | 0.35 | Nucleophilic attack is favored at C2 where the LUMO is larger. |

These models demonstrate that the electron-withdrawing ester group directs nucleophilic attack to the adjacent C2 position. The interplay of multiple stereoelectronic effects can lead to complex reactivity patterns, which can be deconvoluted and understood through detailed computational analysis. rsc.org

Predictive Computational Tools for Optimized Synthetic Pathways

Beyond explaining observed reactivity, modern computational chemistry serves as a predictive tool for designing and optimizing synthetic routes. researchgate.net By simulating reaction outcomes under various conditions, these tools can guide experimental work, saving time and resources. nih.gov

For this compound, predictive models can be used to screen catalysts for specific transformations. For example, in the synthesis of polycarbonates, computational screening can identify metal complexes that lower the activation barrier for epoxide ring-opening, thereby increasing polymerization rates. dokumen.pub

A frontier in this area is the use of computational enzyme design and machine learning to develop biocatalysts with tailored properties. mdpi.com Epoxide hydrolases are enzymes that catalyze the ring-opening of epoxides, often with high enantioselectivity. researchgate.net In silico methods can be used to engineer these enzymes to selectively hydrolyze one enantiomer of racemic this compound, providing a green and efficient route to optically pure products. mdpi.comd-nb.info Computational frameworks can redesign the enzyme's active site to favor a specific substrate orientation, thus controlling the stereochemical outcome of the hydrolysis. nih.govd-nb.info

The table below illustrates a hypothetical output from a computational screening process aimed at optimizing a synthetic step.

| Catalyst/Enzyme Variant | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Excess (% ee) | Recommendation |

|---|---|---|---|

| Catalyst X | 22.5 | N/A | Low efficiency |

| Catalyst Y | 14.2 | N/A | High efficiency |

| Wild-Type Epoxide Hydrolase | 16.8 | 85% (R) | Good selectivity |

| Engineered Hydrolase (Mutant M1) | 15.1 | >99% (R) | Optimal for kinetic resolution |

Through such predictive modeling, computational tools are becoming indispensable in the development of efficient, selective, and sustainable synthetic methodologies for complex molecules like this compound. researchgate.net

Analytical Methodologies for Research on Ethyl 2,3 Epoxybutyrate

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral Gas Chromatography)

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like ethyl 2,3-epoxybutyrate. For the separation of its enantiomers, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

The most commonly used CSPs for the separation of chiral compounds, including epoxides, are based on cyclodextrin (B1172386) derivatives. Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. By modifying the hydroxyl groups of the cyclodextrin with various substituents, their enantioselective properties can be fine-tuned. For the separation of epoxides and other moderately polar compounds, derivatized cyclodextrins such as those with acetyl or pentyl groups are often employed.

In a typical research setting, the enantiomeric excess (e.e.) of a newly synthesized batch of this compound would be determined by chiral GC. The sample, either neat or dissolved in a suitable solvent, is injected into the GC system. The separation occurs in the capillary column coated with the CSP. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity towards organic compounds.

The selection of the appropriate chiral column and the optimization of the GC method parameters, such as the temperature program and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers. The table below presents a hypothetical, yet representative, set of parameters for the chiral GC analysis of this compound.

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | 60 °C (hold 2 min), then 5 °C/min to 150 °C (hold 5 min) |

| Split Ratio | 50:1 |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 12.9 min |

This table is a representative example based on typical chiral GC separation parameters for similar compounds.

Advanced Spectroscopic Characterization for Structural Confirmation in Synthetic Research (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy in context of new synthetic products)

Following the synthesis of this compound, its chemical structure must be unequivocally confirmed. Advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound.

In the ¹H NMR spectrum, the protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm. The protons of the ethyl ester group will also show characteristic signals: a quartet around 4.2 ppm for the -OCH₂- group and a triplet around 1.3 ppm for the -CH₃ group. The methyl group attached to the epoxide ring would appear as a doublet around 1.4 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing around 170 ppm. The carbons of the epoxide ring are typically found in the range of 45-60 ppm. The carbons of the ethyl group and the methyl substituent on the ring will have distinct signals in the upfield region of the spectrum.

The following table summarizes the expected NMR data for a newly synthesized sample of this compound.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 4.20 | q |

| 3.25 | d |

| 3.05 | dq |

| 1.40 | d |

| 1.30 | t |

This table presents expected NMR data based on spectral databases and published data for similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands are those corresponding to the carbonyl group of the ester and the C-O bonds of the epoxide ring. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ due to the C=O stretching vibration of the ester. The presence of the epoxide ring is confirmed by the characteristic C-O-C stretching vibrations, which typically appear as several bands in the 800-1300 cm⁻¹ region.

A summary of the key IR absorption bands for this compound is provided in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1260 | Strong | C-O-C stretch (epoxide, symmetric) |

| ~1180 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-O-C stretch (epoxide, asymmetric) |

This table is a representative example based on characteristic IR frequencies for esters and epoxides.

In the context of synthetic research, these spectroscopic data are collectively used to confirm that the desired product, this compound, has been successfully synthesized with the correct chemical structure and high purity.

Q & A

Q. What are the standard laboratory methods for synthesizing Ethyl 2,3-epoxybutyrate, and how can reaction progress be monitored?

this compound is typically synthesized via epoxidation of ethyl crotonate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Reaction progress can be tracked using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system. Post-reaction, purification is achieved via column chromatography (silica gel, same solvent system). Analytical confirmation requires gas chromatography (GC) and nuclear magnetic resonance (NMR) to verify epoxide formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Look for epoxy ring vibrations at ~1250 cm⁻¹ and ester carbonyl stretching at ~1730 cm⁻¹.

- NMR : In H NMR, epoxy protons resonate as a multiplet between δ 3.2–3.8 ppm, while the ester methyl group appears as a triplet near δ 1.2 ppm. C NMR will show the epoxy carbons at ~50–55 ppm and the carbonyl carbon at ~170 ppm.

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 144 (C₆H₁₂O₃) and fragmentation patterns (e.g., loss of COOEt at m/z 99) confirm the structure .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C. Monitor epoxy ring opening via H NMR by tracking the disappearance of epoxy proton signals. Quantify degradation products (e.g., diols) using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Acidic conditions typically accelerate hydrolysis due to protonation of the epoxy oxygen .

Advanced Research Questions

Q. What enzymatic strategies enable enantioselective synthesis or resolution of this compound?

Epoxide hydrolases from Acinetobacter baumannii have been employed for kinetic resolution of structurally similar epoxides (e.g., ethyl 3,4-epoxybutyrate). The enzyme selectively hydrolyzes one enantiomer, yielding enantiopure (R)- or (S)-epoxide. Optimize reaction conditions (pH 7.5, 30°C) and monitor enantiomeric excess (ee) using chiral GC or HPLC with a cyclodextrin-based column .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions with nucleophiles (e.g., amines, thiols). Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites on the epoxy ring. Correlate computed activation energies with experimental rate constants to predict regioselectivity and stereochemical outcomes .

Q. What microbial pathways are viable for the biodegradation of this compound, and how can metabolic intermediates be tracked?

Screen soil or wastewater isolates (e.g., Pseudomonas spp.) for epoxy-degrading activity using minimal media supplemented with the compound as the sole carbon source. Track intermediates (e.g., 2,3-dihydroxybutyrate) via liquid chromatography-mass spectrometry (LC-MS). Metagenomic analysis of microbial consortia can identify key catabolic genes (e.g., epoxide hydrolases, dehydrogenases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.